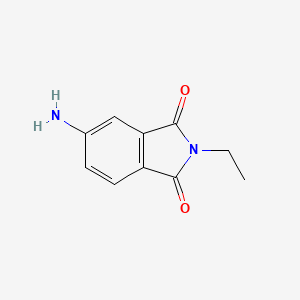

5-Amino-2-ethylisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-ethylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPAHWUHXOWZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595709 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55080-55-2 | |

| Record name | 5-Amino-2-ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-ethylisoindoline-1,3-dione (CAS 55080-55-2), a substituted phthalimide derivative of significant interest to the scientific community. The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of several commercial drugs.[1] The title compound, also known as 4-Amino-N-ethylphthalimide, serves as a versatile building block for the synthesis of novel chemical entities. Its primary aromatic amine provides a crucial reactive handle for derivatization, enabling its use in drug discovery programs targeting a range of pathologies, from cancer to neurodegenerative diseases.[2][3][4] This document details the optimal synthetic route, purification protocols, in-depth analytical characterization, and potential applications, offering researchers and drug development professionals a practical and authoritative resource.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, framework is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular pharmacophore. The most notable examples include Thalidomide and its analogues, such as Pomalidomide, which are used in the treatment of multiple myeloma.[1] Pomalidomide's structure, which features a critical amino group on the phthalimide ring, underscores the therapeutic importance of this substitution pattern.[1]

This compound is a direct analogue, featuring an N-ethyl substituent instead of the glutarimide ring. The primary amine at the 5-position is not merely a structural feature; it is a key functional group that allows for a multitude of chemical transformations. This makes the compound an invaluable intermediate for creating libraries of new molecules for high-throughput screening and lead optimization in drug discovery pipelines.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are fundamental for its handling, reaction setup, and analytical assessment.

| Property | Value | Reference |

| CAS Number | 55080-55-2 | [7] |

| Synonym | 4-Amino-N-ethylphthalimide | [7] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |

| Molecular Weight | 190.20 g/mol | [7] |

| Appearance | Expected to be a solid (e.g., powder/crystals) | Inferred |

| Solubility | Soluble in organic solvents like toluene, DMSO, DMF; sparingly soluble in water | Inferred from protocols[7] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). | Inferred |

Synthesis and Purification

The most efficient and high-yielding synthesis of this compound involves the chemical reduction of its nitro precursor, 2-Ethyl-5-nitro-isoindole-1,3-dione.

Synthetic Strategy: Chemical Reduction

The conversion of an aromatic nitro group to a primary amine is a classic and reliable transformation in organic synthesis. The use of stannous chloride (tin(II) chloride) in acidic medium is a well-established method for this purpose. The mechanism involves the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is reduced in a stepwise manner, ultimately yielding the amine. The acidic environment provided by hydrochloric acid is crucial for the reaction progress.

Detailed Synthetic Protocol

This protocol is adapted from a reported procedure with a high yield.[7]

Materials:

-

N-Ethyl-4-nitrophthalimide (2-Ethyl-5-nitro-isoindole-1,3-dione) (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4.5 eq)

-

Concentrated Hydrochloric Acid (37%)

-

Deionized Water

-

Toluene (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (100 mL) and deionized water (100 mL).

-

Addition of Starting Material: To the vigorously stirring acidic tin solution, add N-Ethyl-4-nitrophthalimide (22 g) portion-wise at room temperature.

-

Reaction: Allow the mixture to stir for 2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Workup and Isolation: Prepare a large beaker with a substantial amount of crushed ice. Pour the reaction mixture slowly onto the ice with stirring. A precipitate will form.

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is free from acid (check with pH paper).

Purification Protocol

The crude product can be effectively purified by recrystallization to yield a high-purity final product.

-

Dissolution: Transfer the dried crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. The reported yield for this procedure is 92%.[7]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

The following tables outline the expected spectroscopic data based on the compound's structure and data from analogous isoindoline-1,3-dione derivatives.[3][8][9][10][11]

Table 1: Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6-7.7 | d | 1H | Aromatic H (adjacent to C=O) |

| ~6.8-7.0 | m | 2H | Aromatic H (adjacent to -NH₂) |

| ~5.5-6.0 | s (broad) | 2H | -NH₂ (amine protons) |

| ~3.6 | q | 2H | N-CH₂-CH₃ |

| ~1.2 | t | 3H | N-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168-169 | C=O (Imide carbonyls) |

| ~150-155 | Aromatic C-NH₂ |

| ~130-135 | Aromatic C-H |

| ~120-125 | Aromatic C (quaternary) |

| ~110-115 | Aromatic C-H |

| ~35 | N-CH₂-CH₃ |

| ~13 | N-CH₂-CH₃ |

Table 3: Expected FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (ethyl) |

| ~1760 & ~1700 | C=O Stretch (asymmetric & symmetric) | Imide (-CO-N-CO-) |

| ~1620 | N-H Bend | Primary Amine (-NH₂) |

| ~1500-1400 | C=C Stretch | Aromatic Ring |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 191.0815, corresponding to the formula C₁₀H₁₁N₂O₂⁺.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is a strategic starting point for synthesizing novel, biologically active molecules. The primary aromatic amine is a versatile functional handle that can undergo a wide array of chemical reactions.

-

Building Block for Novel Scaffolds: The amine can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination to introduce new alkyl groups. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

-

Analogue for Immunomodulatory Drugs (IMiDs): The structural similarity to the amino-phthalimide portion of Pomalidomide makes this compound an excellent starting point for developing new IMiD-like molecules with potential applications in oncology and inflammatory diseases.[1]

-

Probes for Bioorthogonal Chemistry: The amino group can be functionalized with bioorthogonal handles, such as azides or alkynes, allowing the resulting molecules to be used in complex biological systems for target identification and imaging.[12]

-

Development of Enzyme Inhibitors: The isoindoline-1,3-dione scaffold has been successfully employed to develop inhibitors for various enzymes. Derivatives have shown activity against acetylcholinesterase (implicated in Alzheimer's disease) and various protein kinases (targets in oncology).[2][3][13]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. The following information is based on safety data for structurally related compounds.[14][15]

Table 4: GHS Hazard and Precautionary Information

| Category | Statement |

|---|---|

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.May be harmful if swallowed (inferred from H302 for related compounds). |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[15]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products can include toxic oxides of carbon and nitrogen.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its straightforward, high-yield synthesis and the versatile reactivity of its primary amine group make it an exceptionally valuable building block. By leveraging the established biological importance of the isoindoline-1,3-dione scaffold, researchers can utilize this compound to efficiently construct novel molecular architectures, accelerating the journey from initial concept to potential therapeutic candidates. This guide provides the foundational knowledge required to synthesize, characterize, and apply this potent intermediate with confidence and safety.

References

-

Thermo Fisher Scientific. (2009). Safety Data Sheet. 14

-

Gondru, R., et al. (2023). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central.

-

TCI Chemicals. 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Safety Data Sheet.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

Biosynth. (2022). Safety Data Sheet.

-

Gondru, R., et al. (2023). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.

-

National Center for Biotechnology Information. (n.d.). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.

-

Abdel-Wahab, B. F., et al. (2015). Synthesis of some new isoindoline-1,3-dione based heterocycles. HETEROCYCLES.

-

ChemWhat. 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE CAS#: 51419-28-4.

-

ChemicalBook. 4-AMino-N-ethylphthaliMide synthesis.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

ChemicalBook. 5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE Chemical Properties.

-

Benchchem. The Synthesis of Isoindoline-1,3-diol: A Journey Through Chemical Innovation.

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

Wieckowska, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

-

Wang, L., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Publishing.

-

Heras-Martínez, H. M., et al. (2024). Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate.

-

Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

-

Vedantu. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide.

-

Santa Cruz Biotechnology. 5-Amino-2-methyl-isoindole-1,3-dione.

-

Montalbetti, C. A. G. N., et al. (2005). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

Chen, I-Wen., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PubMed Central.

-

Google Patents. (1988). US4720553A - Method for synthesizing N-aminophthalimide.

-

PrepChem.com. Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE.

-

University of Calgary. Spectra Problem #7 Solution.

-

ResearchGate. Reported isoindoline-1,3-dione derivatives.

-

Bajda, M., et al. (2012). Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. PubMed.

-

Norman, T. (2022). Contemporary Computational Applications and Tools in Drug Discovery. PubMed.

-

ResearchGate. The synthesis of new aminophthalimide derivatives.

-

CAS.org. (2022). Bioorthogonal chemistry: A review of its diverse applications in science.

-

Chen, I-Wen., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI.

-

Norman, T. (2022). Contemporary Computational Applications and Tools in Drug Discovery. PubMed Central.

-

Al-Soud, Y. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. National Institutes of Health.

-

Royal Society of Chemistry. (2015). Naphthalimide derivatives as multifunctional molecules for detecting 5-formylpyrimidine by both PAGE analysis and dot-blot assays. Chemical Communications.

-

Tan, A., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Contemporary Computational Applications and Tools in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-AMino-N-ethylphthaliMide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. acgpubs.org [acgpubs.org]

- 11. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | MDPI [mdpi.com]

- 12. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 13. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Amino-2-ethylisoindoline-1,3-dione

Introduction: The isoindoline-1,3-dione scaffold, commonly known as the phthalimide core, is a privileged structure in medicinal chemistry and materials science.[1] Its unique combination of a rigid planar structure and synthetic versatility has led to its incorporation into a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The precise characterization and unambiguous confirmation of its derivatives are paramount for advancing drug development and understanding structure-activity relationships (SAR).

This guide presents a comprehensive, multi-technique workflow for the definitive structure elucidation of a novel derivative, 5-Amino-2-ethylisoindoline-1,3-dione . We will move beyond a simple listing of techniques, focusing instead on the strategic application and logical integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. This document is intended for researchers and professionals who require a robust, self-validating protocol for structural confirmation.

Section 1: The Analytical Strategy - A Logic-Driven Workflow

The elucidation of a novel molecular structure is a process of systematic evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our strategy is to build the structural argument from the foundational (verifying molecular formula and functional groups) to the specific (atomic connectivity) and finally to the definitive (three-dimensional arrangement).

The logical flow of this process is crucial. Mass spectrometry first validates the molecular weight, confirming that we have synthesized the target molecule. IR spectroscopy provides a rapid check for key functional groups, ensuring the core imide and amino moieties are present. NMR spectroscopy then serves as the cornerstone, mapping out the precise connectivity of the proton and carbon skeleton. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the entire structure.

Caption: A logic-driven workflow for structure elucidation.

Section 2: Foundational Analysis - Molecular Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: Before investing significant time in detailed structural analysis, it is imperative to confirm the elemental composition. High-resolution mass spectrometry provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecular ion [M+H]⁺, minimizing initial fragmentation and simplifying interpretation.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known standard immediately prior to analysis.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass calculated for C₁₀H₁₁N₂O₂⁺. The mass error should be below 5 ppm.

Data Presentation: Expected HRMS Data

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

| [M+H]⁺ | C₁₀H₁₁N₂O₂⁺ | 191.08150 |

This initial step provides the first piece of self-validating data: the measured mass must match the theoretical mass for the proposed structure.

Fourier-Transform Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. For this compound, we expect to see characteristic vibrations for the imide carbonyl groups, the primary amine N-H bonds, and aromatic C-H bonds. The presence of these bands provides strong, corroborating evidence for the gross structural features of the molecule.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-600 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands.

Data Presentation: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 | Confirms the presence of the primary amino group. |

| Aromatic (C-H) | Stretch | 3100-3000 | Indicates the aromatic phthalimide ring. |

| Aliphatic (C-H) | Stretch | 2980-2850 | Corresponds to the ethyl group. |

| Imide (C=O) | Asymmetric Stretch | ~1770 | Characteristic, strong band for the five-membered imide ring.[5] |

| Imide (C=O) | Symmetric Stretch | ~1700 | Second characteristic, strong band for the imide.[5] |

| Aromatic (C=C) | Stretch | 1620-1580 | Confirms the aromatic backbone. |

Section 3: NMR Spectroscopy - Mapping the Molecular Framework

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to show exchangeable protons like those on an amine group.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Reference the spectrum (e.g., to residual solvent peak), integrate the signals, and assign multiplicities.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| H-4 | 1H | ~7.4-7.6 | d | 1H | Aromatic proton ortho to a carbonyl, part of an ABC system. |

| H-6 | 1H | ~6.9-7.1 | dd | 1H | Aromatic proton between the amino group and another proton. |

| H-7 | 1H | ~6.8-7.0 | d | 1H | Aromatic proton ortho to the amino group. |

| -NH₂ | 2H | ~5.0-6.0 | br s | 2H | Broad singlet for the primary amine, exchangeable with D₂O. |

| -N-CH₂ -CH₃ | 2H | ~3.6 | q | 2H | Methylene protons adjacent to the imide nitrogen and a methyl group. |

| -N-CH₂-CH₃ | 3H | ~1.1 | t | 3H | Methyl protons adjacent to a methylene group. |

¹³C NMR Spectroscopy

Causality: ¹³C NMR reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Analysis: Identify the number of signals and assign them based on their chemical shifts.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1, C-3 (C=O) | ~168 | Characteristic chemical shift for imide carbonyl carbons.[6] |

| C-5 (-NH₂) | ~150 | Aromatic carbon directly attached to the electron-donating amino group. |

| C-3a, C-7a | ~132, ~120 | Quaternary aromatic carbons of the phthalimide ring. |

| C-4, C-6, C-7 | ~125, ~118, ~108 | Aromatic CH carbons. |

| -N-CH₂ -CH₃ | ~35 | Aliphatic carbon attached to nitrogen. |

| -N-CH₂-CH₃ | ~13 | Aliphatic terminal methyl carbon. |

2D NMR for Connectivity Confirmation

Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon couplings, which are essential for connecting disparate parts of the molecule.

Caption: Key NMR correlations for assembling the structure.

Data Presentation: Key Expected 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |

|---|---|---|---|

| COSY | -N-CH₂-CH₃ (δ ~1.1) | -N-CH₂ -CH₃ (δ ~3.6) | Confirms the ethyl fragment (-CH₂-CH₃). |

| COSY | Aromatic Protons | Other Aromatic Protons | Confirms the spin system of the substituted aromatic ring. |

| HSQC | All ¹H signals | Their corresponding ¹³C signals | Unambiguously links each proton to its attached carbon. |

| HMBC | -N-CH₂ -CH₃ (δ ~3.6) | Imide C =O (δ ~168) | Crucial Link: Confirms the ethyl group is attached to the imide nitrogen. |

| HMBC | Aromatic H-4 (δ ~7.5) | Imide C =O (δ ~168) | Confirms the position of the aromatic proton relative to the carbonyl. |

Section 4: Definitive Proof - Single-Crystal X-ray Crystallography

Causality: While the collective spectroscopic data provides an exceptionally strong argument for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It yields a three-dimensional model of the molecule, confirming not only the constitution and connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an electron density map and a final structural model. The quality of the structure is assessed by parameters such as the R-factor. The geometry can be compared to known structures, such as that of 2-ethylisoindoline-1,3-dione.[7]

Expected Outcome: The refined crystal structure will show the planar phthalimide ring system with the ethyl group attached to the nitrogen atom and the amino group at the C-5 position, confirming all prior spectroscopic assignments.

Conclusion

The structure elucidation of this compound is achieved through a systematic and self-validating workflow. High-resolution mass spectrometry confirms the correct elemental composition. FTIR spectroscopy verifies the presence of the required imide and amine functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic framework and confirms the specific substitution pattern. Finally, single-crystal X-ray crystallography provides definitive and irrefutable proof of the structure. By integrating the data from these orthogonal techniques, the identity of this compound can be established with the highest degree of scientific confidence.

References

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2022). RSC Advances. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega. Available at: [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). National Center for Biotechnology Information. Available at: [Link]

-

2-Ethylisoindoline-1,3-dione. (2006). ResearchGate. Available at: [Link]

-

1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (2015). Iraqi National Journal of Chemistry. Available at: [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015). PLOS One. Available at: [Link]

-

2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2024). MDPI. Available at: [Link]

Sources

- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]

- 2. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione (4-Amino-N-ethylphthalimide)

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Amino-2-ethylisoindoline-1,3-dione, more formally known as 4-Amino-N-ethylphthalimide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its properties, synthesis, and characterization.

Introduction and Nomenclature

This compound, a derivative of phthalimide, is a compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the phthalimide scaffold and the presence of a primary amino group. The phthalimide structure is a common pharmacophore in various biologically active molecules. The nomenclature for this compound can be varied, with "4-Amino-N-ethylphthalimide" being a commonly accepted alternative. For clarity and precision, this guide will utilize the systematic name and provide the Chemical Abstracts Service (CAS) number for unambiguous identification.

Key Identifiers:

| Identifier | Value |

| Systematic Name | This compound |

| Common Name | 4-Amino-N-ethylphthalimide |

| CAS Number | 55080-55-2 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phthalimide core, characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups and a nitrogen atom. An ethyl group is attached to the nitrogen atom of the imide, and an amino group is substituted at the 5-position of the isoindoline ring system.

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Melting Point | 172 °C | |

| Density (predicted) | 1.335 ± 0.06 g/cm³ | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. (inferred from 4-Amino-N-methylphthalimide) | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding nitro-substituted precursor, 2-Ethyl-5-nitroisoindoline-1,3-dione. Two common and effective methods for this transformation are catalytic hydrogenation and reduction using stannous chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Method A: Catalytic Hydrogenation

This method utilizes high-pressure hydrogen gas in the presence of a Raney nickel catalyst to achieve the reduction of the nitro group.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure autoclave, combine 28.0 g of N-Ethyl-4-nitrophthalimide and 10 g of Raney nickel catalyst in 400 mL of ethanol.[2]

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 1500 psi. Heat the reaction mixture to 100°C with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the Raney nickel catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent such as toluene.

Method B: Stannous Chloride Reduction

This protocol employs stannous chloride in an acidic medium, a classic and reliable method for the reduction of aromatic nitro compounds.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of 100 g of stannous chloride dihydrate in a mixture of 100 mL of 37% hydrochloric acid and 100 mL of water.

-

Reaction: To the stannous chloride solution, add 22 g of N-Ethyl-4-nitrophthalimide and stir the mixture vigorously for 2.5 hours at room temperature.

-

Work-up: Pour the reaction mixture onto ice to precipitate the product.

-

Purification: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are free from acid. The crude product can then be purified by recrystallization from toluene to yield the final product.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amino group protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H | The aromatic protons will appear in the downfield region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing imide functionality. |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | The protons of the primary amine will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. |

| -CH₂- (ethyl) | 3.5 - 4.0 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the electron-withdrawing nitrogen atom of the imide, causing a downfield shift. They will be split into a quartet by the adjacent methyl group. |

| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl group will appear in the upfield region and will be split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (imide) | 165 - 170 | The carbonyl carbons of the imide group are highly deshielded and will appear far downfield.[2] |

| Aromatic C-NH₂ | 145 - 155 | The aromatic carbon attached to the amino group will be significantly shielded compared to the other aromatic carbons. |

| Aromatic C | 110 - 135 | The remaining aromatic carbons will resonate in this region. |

| -CH₂- (ethyl) | 35 - 40 | The methylene carbon of the ethyl group is attached to the nitrogen atom. |

| -CH₃ (ethyl) | 13 - 16 | The methyl carbon of the ethyl group will appear in the upfield region. |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands | Characteristic for a primary amine. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the ethyl group. |

| C=O Stretch (imide) | 1700 - 1760 | Strong, two bands | The two carbonyl groups of the imide will show characteristic strong absorptions. The asymmetric and symmetric stretching modes may result in two distinct peaks.[3] |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Skeletal vibrations of the aromatic ring. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibration of the carbon-nitrogen bonds. |

Predicted Mass Spectrum

In mass spectrometry, this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 190.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group (M-29), loss of a carbonyl group (M-28), and cleavage of the phthalimide ring. The presence of the nitrogen-containing fragments will follow the nitrogen rule.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety information for closely related phthalimide derivatives provides a good basis for safe handling procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Classifications (inferred from related compounds):

-

Skin Irritation

-

Eye Irritation

-

May cause an allergic skin reaction.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The primary amino group can be readily functionalized to introduce a wide range of substituents, making it a versatile intermediate for the synthesis of:

-

Novel Pharmaceutical Agents: The phthalimide scaffold is present in a number of drugs, and derivatives of this compound can be explored for various therapeutic applications.

-

Fluorescent Probes and Dyes: The aminophthalimide core is known for its fluorescent properties, and derivatives can be synthesized for use as molecular probes in biological imaging and sensing applications.

-

Polymer Chemistry: The amino group provides a reactive site for incorporation into polymer backbones, leading to the development of novel polyimides with tailored properties.

Conclusion

This compound is a chemical compound with significant potential in various scientific disciplines. This technical guide has provided a detailed overview of its physical and chemical characteristics, synthesis, and predicted spectral properties. The experimental protocols and safety information herein are intended to provide a solid foundation for researchers working with this and related compounds. As with any chemical, a thorough understanding of its properties and safe handling procedures is paramount for successful and safe research endeavors.

References

-

PrepChem. Synthesis of 4-amino-N-ethylphthalimide. [Link]

-

BioCrick. 4-Amino-N-methylphthalimide | CAS:2307-00-8. [Link]

- PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. 2015.

- TCI Chemicals. SAFETY DATA SHEET - 4-Amino-N-methylphthalimide. 2024.

-

Spectroscopy Online. Organic Nitrogen Compounds VIII: Imides. 2020. [Link]

Sources

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

The isoindoline-1,3-dione, colloquially known as the phthalimide scaffold, stands as a cornerstone in medicinal chemistry. Its deceptively simple bicyclic structure has given rise to a diverse and potent class of therapeutic agents. While the tragic history of thalidomide cast a long shadow, modern scientific inquiry has successfully repurposed and re-engineered this versatile core, leading to groundbreaking treatments for cancer and inflammatory diseases. This guide provides a comprehensive exploration of the biological activities of the isoindoline-1,3-dione scaffold, delving into its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation.

The Spectrum of Biological Activity: Beyond Thalidomide

The therapeutic potential of the isoindoline-1,3-dione core extends far beyond its initial application as a sedative. The strategic functionalization of this scaffold has unlocked a remarkable breadth of biological activities, positioning it as a "privileged structure" in drug discovery.[1] These activities include potent anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties.[2][3]

Anticancer Activity: A New Era in Oncology

The renaissance of the isoindoline-1,3-dione scaffold is largely attributed to its profound impact on oncology. Derivatives of this core have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[6]

Prominent examples include lenalidomide and pomalidomide, which are approved for the treatment of multiple myeloma and other hematological malignancies.[7] The anticancer activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituents attached to the core structure.[4]

| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [6] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL | [6] |

| Compound 7 (containing azide and silyl ether) | A549 (lung carcinoma) | 19.41 ± 0.01 | [8] |

| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (lung adenocarcinoma) | 114.25 | [9] |

| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (lung adenocarcinoma) | 116.26 | [9] |

| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Mean GI50 across NCI-60 cell lines | 15.72 | [10] |

Enzyme Inhibition: Targeting Neurological and Inflammatory Disorders

Isoindoline-1,3-dione derivatives have emerged as potent inhibitors of various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[11][12] The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[12] Additionally, these compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][13]

| Compound Name/Number | Target Enzyme | IC50 (µM) | Reference |

| Compound I (with phenyl substituent at piperazine position 4) | Acetylcholinesterase (AChE) | 1.12 | [11] |

| Compound III (with diphenylmethyl moiety) | Butyrylcholinesterase (BChE) | 21.24 | [11] |

| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase (AChE) | 2.1 | [12] |

| Compound 8a | Acetylcholinesterase (AChE) | 0.11 ± 0.05 | [14] |

| Compound 8g | Butyrylcholinesterase (BChE) | 5.7 ± 0.2 | [14] |

| Compound 6 | Acetylcholinesterase (AChE) | 30 ± 3 µg/mL | [15] |

| Compound 4 | Butyrylcholinesterase (BChE) | 102 ± 10 µg/mL | [15] |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of isoindoline-1,3-dione derivatives are well-documented.[16] These properties are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX.[3] The formalin test and the carrageenan-induced paw edema model are standard in vivo assays used to evaluate these activities.[17][18]

Antimicrobial Activity

Various derivatives of the isoindoline-1,3-dione scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[2]

Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Pathway

A pivotal breakthrough in understanding the pleiotropic effects of thalidomide and its analogs was the identification of cereblon (CRBN) as their primary molecular target.[19] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[19][20]

The binding of an isoindoline-1,3-dione derivative, such as lenalidomide or pomalidomide, to CRBN modulates the substrate specificity of the E3 ligase complex.[21] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by the native CRL4-CRBN complex.[21] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[22] The degradation of these transcription factors is a critical event that underlies both the therapeutic efficacy and the teratogenic effects of these drugs.[22]

Caption: Cereblon E3 Ubiquitin Ligase Pathway Modulation.

Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically achieved through the condensation of phthalic anhydride with a primary amine. This reaction is often carried out in a high-boiling solvent like glacial acetic acid or toluene under reflux conditions.[23][24]

General Synthetic Workflow

Caption: General Synthetic Workflow for N-Substituted Isoindoline-1,3-diones.

Experimental Protocol: Synthesis of 2-(4-acetylphenyl) isoindoline-1,3-dione

This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active chalcone derivatives.[15][23]

Materials:

-

4-aminoacetophenone

-

Phthalic anhydride

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Round-bottomed flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

Procedure:

-

To a solution of 4-aminoacetophenone (0.01 mol) in glacial acetic acid (5 mL) in a 250 mL round-bottomed flask, add phthalic anhydride (0.01 mol).[23]

-

Reflux the reaction mixture for 30 minutes.[23]

-

Allow the mixture to cool to room temperature. A solid precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then dry it.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-acetylphenyl) isoindoline-1,3-dione.[23]

Key Experimental Protocols for Biological Evaluation

The following protocols are fundamental for assessing the biological activities of novel isoindoline-1,3-dione derivatives.

BrdU Cell Proliferation Assay

This assay is used to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[25][26]

Materials:

-

Cells of interest cultured in a suitable vessel for microscopy or flow cytometry

-

BrdU labeling solution (10 µM in culture medium)[25]

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)[27][28]

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[28]

-

DNA denaturation solution (e.g., 2N HCl)[27]

-

Neutralization buffer (e.g., 0.1 M sodium tetraborate, pH 8.5)[28]

-

Blocking buffer (e.g., 1% BSA in PBS)[28]

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Propidium Iodide)[27][28]

Procedure (for microscopy):

-

Culture cells to the desired confluency.

-

Remove the culture medium and replace it with the BrdU labeling solution.[25]

-

Incubate the cells at 37°C for a predetermined period (e.g., 2-4 hours).[27]

-

Remove the labeling solution and wash the cells twice with PBS.[25]

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[27]

-

Wash the cells three times with PBS.[25]

-

Permeabilize the cells with Triton X-100 buffer for 20 minutes at room temperature.[25]

-

Denature the DNA by incubating the cells in 2N HCl for 10-30 minutes at room temperature.[27]

-

Neutralize the acid by washing with PBS or a neutralization buffer.[28]

-

Block non-specific antibody binding by incubating with blocking buffer for 1-2 hours.[27]

-

Incubate with the anti-BrdU primary antibody overnight at 4°C.[27]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[27]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Formalin Test for Analgesic Activity

The formalin test is a widely used model of tonic chemical nociception that allows for the assessment of both neurogenic and inflammatory pain.[17][29]

Materials:

-

Male Swiss mice (or other suitable rodent model)

-

Formalin solution (e.g., 2.5% in saline)[29]

-

Test compound and vehicle

-

Positive control (e.g., morphine or indomethacin)

-

Observation chambers

-

Syringes and needles

Procedure:

-

Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.[30]

-

Administer the test compound, vehicle, or positive control at a predetermined time before the formalin injection.

-

Inject a specific volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[16]

-

Immediately place the animal back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.[29]

-

Compare the licking/biting time between the treated and control groups to determine the analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and reliable model for evaluating acute inflammation.[18]

Materials:

-

Wistar or Sprague-Dawley rats (or mice)

-

Carrageenan solution (e.g., 1% in saline)[2]

-

Test compound and vehicle

-

Positive control (e.g., indomethacin)[2]

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compound, vehicle, or positive control, typically 30-60 minutes before the carrageenan injection.[2]

-

Inject a specific volume (e.g., 100 µL) of carrageenan solution subcutaneously into the plantar surface of the right hind paw.[2]

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that in the control group.

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The discovery of its interaction with cereblon has not only elucidated the mechanism of action of established drugs but has also opened up new avenues for targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras).[19] Future research will undoubtedly focus on the synthesis and evaluation of new derivatives with improved potency, selectivity, and safety profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation isoindoline-1,3-dione-based drugs for a wide range of diseases.

References

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

-

Gong, N., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1293. [Link]

-

University of Washington. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. [Link]

-

Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological and Toxicological Methods, 81, 1-6. [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. [Link]

-

Liu, Y., et al. (2014). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 28(10), 4229-4239. [Link]

-

Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

-

Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Mouse Formalin Test of Hyperalgesia. [Link]

-

Asatsuma-Okumura, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5995-6011. [Link]

-

Leal, G. C., et al. (2020). Formalin Murine Model of Pain. Bio-protocol, 10(11), e3635. [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Formalin Test. [Link]

-

Ito, T., et al. (2011). Thalidomide inhibits E3 ubiquitin ligase activity of the CRBN-containing complex in vitro. Biochemical and Biophysical Research Communications, 416(3-4), 329-334. [Link]

-

Asian Journal of Research in Chemistry. (2011). Synthesis and Antimicrobial Activity of N-[4-Substituted Cinnamoyl Phenyl)] Phthalimide. Asian Journal of Research in Chemistry, 4(11), 1735-1738. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Olajide, O. A., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Research, 5(4), 299-305. [Link]

-

de la Puerta, R., et al. (2019). A refinement to the formalin test in mice. PLoS One, 14(6), e0217434. [Link]

-

Tan, A., & Ocal, N. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-181. [Link]

-

Al-Ostoot, F. H., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Daruj Journal of Pharmaceutical Sciences, 22(1), 1-15. [Link]

-

Szymański, P., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(18), 5486. [Link]

-

Ocal, N., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 128-135. [Link]

-

Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482-492. [Link]

-

Ionescu, I. A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. [Link]

-

Świątek, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

ResearchGate. (2021). Design strategy of new isoindoline-1,3-dione derivatives. [Link]

-

Świątek, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4296. [Link]

-

Al-Bayati, F. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Journal of Chemistry, 2020, 1-8. [Link]

-

Ocal-Ozkaya, P., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12005-12014. [Link]

-

Fedysevych, O. M., et al. (2024). Synthesis and Anticancer Activity of 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank, 2024(1), M1842. [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]

-

ResearchGate. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. [Link]

-

Al-Ostoot, F. H., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Daruj Journal of Pharmaceutical Sciences, 22(1), 1-15. [Link]

-

Świątek, P., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

-

Ionescu, I. A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. [Link]

Sources

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. printo.2promojournal.com [printo.2promojournal.com]

- 15. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. ajrconline.org [ajrconline.org]

- 23. acgpubs.org [acgpubs.org]

- 24. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 25. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 26. mbl.edu [mbl.edu]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. web.mousephenotype.org [web.mousephenotype.org]

- 30. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 5-Amino-2-ethylisoindoline-1,3-dione: A Cornerstone for Targeted Protein Degradation

This guide provides a comprehensive technical overview of 5-Amino-2-ethylisoindoline-1,3-dione, a key chemical entity in modern drug discovery. We will delve into its synthesis, chemical properties, and pivotal role as a building block for advanced therapeutics, particularly in the realm of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile molecule and its applications.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, also known as the phthalimide group, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, and antineoplastic effects.[2][3] The historical context of thalidomide, a notable derivative, has evolved from a notorious teratogen to a valuable therapeutic agent for treating multiple myeloma and erythema nodosum leprosum.[1][4] This resurgence of interest has paved the way for the development of second-generation immunomodulatory drugs (IMiDs®), such as lenalidomide and pomalidomide, which exhibit enhanced potency and a better safety profile.[][6]

This compound represents a crucial structural motif that serves as a precursor to these powerful therapeutic agents. Furthermore, its fundamental role extends to the innovative field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[][7] This interaction is central to the mechanism of targeted protein degradation, a revolutionary approach in drug discovery.[8][9]

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several synthetic routes, often involving the modification of a phthalic anhydride precursor. A general, plausible synthetic pathway is outlined below, based on established methods for analogous compounds.[6][10][11][12]

General Synthetic Approach

A common strategy involves the reaction of 3-aminophthalic acid or a derivative with an appropriate amine, followed by cyclization. A more direct and industrially scalable approach often starts with a nitrated precursor, which is subsequently reduced to the desired amino group.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Phthalic Anhydride (Illustrative)

While various starting materials can be used, a synthesis could conceptually begin with the nitration of a suitable phthalic anhydride derivative to introduce a nitro group at the desired position.

Step 2: Imide Formation

The resulting nitro-substituted phthalic anhydride is reacted with ethylamine in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), under reflux to form the corresponding N-ethyl-nitrophthalimide.[13][14]

Step 3: Reduction of the Nitro Group

The nitro group of the N-ethyl-nitrophthalimide is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid like hydrochloric acid or ammonium chloride).[6][11][12] The use of iron and ammonium chloride is often favored for being a more environmentally benign "green chemistry" approach.[12]

Step 4: Purification

The final product, this compound, is then purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.[13][14]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These values are predicted based on the properties of structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Inferred |

| Molecular Weight | 190.19 g/mol | Inferred |

| Appearance | Off-white to yellow solid | Inferred |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |

| Melting Point | >200 °C (with decomposition) | Inferred |

Characterization

The structure and purity of synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[10][13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the amine (N-H stretching), carbonyl (C=O stretching) of the imide, and aromatic (C-H and C=C stretching) vibrations.[10][13][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[13][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound.[15]

Biological Activity and Mechanism of Action

The primary biological significance of this compound and its derivatives lies in their ability to modulate the immune system and induce targeted protein degradation.

Immunomodulatory and Antineoplastic Effects

Derivatives of this core structure, such as pomalidomide, exhibit potent immunomodulatory, antiangiogenic, and antineoplastic activities.[3][] These compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, while enhancing the activity of T cells and natural killer (NK) cells.[15] This dual action contributes to their efficacy in treating hematological malignancies like multiple myeloma.[6] Furthermore, they can induce apoptosis (programmed cell death) in cancer cells.[]

Role in Targeted Protein Degradation: PROTACs

The most groundbreaking application of this compound is as a foundational component of PROTACs.[16][17] PROTACs are heterobifunctional molecules designed to bring a target protein of interest into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

In this context, the this compound moiety acts as a ligand that specifically binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[] By incorporating this "warhead" into a PROTAC molecule, researchers can effectively hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[18]

Below is a diagram illustrating the mechanism of action of a PROTAC utilizing a this compound-based ligand.

Caption: Mechanism of PROTAC-induced protein degradation.

Applications in Drug Discovery and Development

The versatility of the this compound scaffold makes it a valuable tool in various stages of drug discovery.

Precursor for IMiD® Synthesis

As previously mentioned, this compound serves as a key intermediate in the synthesis of pomalidomide and related immunomodulatory agents.[] The straightforward modification of the amino group allows for the introduction of various functionalities to fine-tune the biological activity and pharmacokinetic properties of the resulting drugs.

Development of Novel PROTACs

The development of new PROTACs is a rapidly expanding area of research.[7][16] this compound provides a readily available and well-characterized E3 ligase ligand for the construction of these molecules. Researchers can synthesize libraries of PROTACs by attaching different "warheads" (ligands for various target proteins) to this core structure via a flexible linker.[18] This modular approach accelerates the discovery of novel degraders for previously "undruggable" targets.

Below is a workflow for the development of PROTACs using this compound.

Caption: Workflow for PROTAC development.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a new paradigm in therapeutics. Its legacy, rooted in the complex history of thalidomide, has blossomed into a critical component of modern immunomodulatory drugs and the revolutionary technology of targeted protein degradation. As our understanding of the ubiquitin-proteasome system deepens, the importance of this scaffold and its derivatives in designing novel, highly specific, and potent medicines will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the power of this remarkable molecule to address unmet medical needs.

References

-

Pomalidomide: Definition, Structure, Mechanism of Action and Application. BOC Sciences.

-

Alternative synthesis of lenalidomide. ResearchGate.

-

Schematic representation for the synthesis of lenalidomide nitro precursor. ResearchGate.

-

LENALIDOMIDE. New Drug Approvals.

-

Pomalidomide synthesis. ChemicalBook.

-

A process for the preparation of lenalidomide. Google Patents.

-

Unlocking the Power of Lenalidomide: A Deep Dive into its Synthesis and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

-

Pomalidomide. PubChem.

-

Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chemical Communications (RSC Publishing).

-

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.

-

Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate.

-

5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE CAS#: 51419-28-4. ChemWhat.

-

A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research.

-

5-AMINO-2-(2-HYDROXY-ETHYL)-ISOINDOLE-1,3-DIONE Chemical Properties. ChemicalBook.

-

5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. BroadPharm.

-

Development of Analogs of Thalidomide. Encyclopedia.pub.

-

A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate.

-

Facile Synthesis of an Azido-Labeled Thalidomide Analogue. ResearchGate.

-

Solid-phase synthesis of thalidomide and its analogues. PubMed.

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.

-

synthesis of some new isoindoline-1,3-dione based heterocycles. HETEROCYCLES.

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

-

Reported isoindoline-1,3-dione derivatives. ResearchGate.

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

-

PROTACs– a game-changing technology. PubMed Central.

-

Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health.

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health.

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications.

-